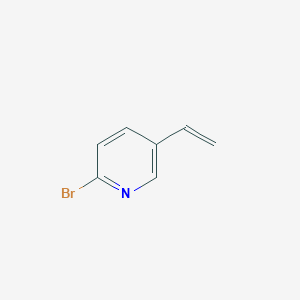

2-Bromo-5-vinylpyridine

Descripción general

Descripción

2-Bromo-5-vinylpyridine is a chemical compound with the molecular formula C7H6BrN and a molecular weight of 184.04 . It is a colorless to yellow liquid stored at room temperature .

Molecular Structure Analysis

The InChI code for 2-Bromo-5-vinylpyridine is1S/C7H6BrN/c1-2-6-3-4-7(8)9-5-6/h2-5H,1H2 . The average mass is 184.033 Da and the monoisotopic mass is 182.968353 Da . Physical And Chemical Properties Analysis

2-Bromo-5-vinylpyridine is a colorless to yellow liquid .Aplicaciones Científicas De Investigación

Chemical Synthesis

2-Bromo-5-vinylpyridine is a versatile chemical compound that is widely used in scientific research. It is often used as a starting material or intermediate in the synthesis of more complex chemical structures .

Copper-Catalyzed Selective C–N Bond Formation

In a study, a copper-catalyzed 1,2-diol amination at the electron-rich C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridine provided excellent yields . Selective amination preferably at C-5 in 2-bromo-5-iodopyridine was achieved under the same conditions .

Synthesis of Heterocyclic Cores

Substituted aminopyridines could be used as a synthetic handle to prepare various heterocyclic cores, such as pyridopyrimidine, imidazopyridine, triazolopyridine and quinazoline . These cores are of great significance for modifying the biological function of various, already known, drug-like molecules .

The formation of C–N bonds has been of great interest as a method to introduce nitrogen and subsequently derivatize molecules . 2-Bromo-5-vinylpyridine offers an interesting model to study C–N bond formation .

Safety and Hazards

The safety information for 2-Bromo-5-vinylpyridine includes several hazard statements: H302, H315, H320, H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mecanismo De Acción

Target of Action

Brominated vinylpyridines are often used as intermediates in the synthesis of various organic compounds . They can participate in various chemical reactions, including Suzuki-Miyaura coupling , which is a type of palladium-catalyzed cross-coupling reaction .

Mode of Action

2-Bromo-5-vinylpyridine can participate in Suzuki-Miyaura coupling reactions . In this process, 2-Bromo-5-vinylpyridine acts as an electrophile, reacting with organoboron reagents in the presence of a palladium catalyst . The bromine atom on the pyridine ring is replaced by an organoboron group, forming a new carbon-carbon bond .

Biochemical Pathways

The products of its reactions, such as those from suzuki-miyaura coupling, can influence various biochemical pathways depending on their structure and functional groups .

Result of Action

The molecular and cellular effects of 2-Bromo-5-vinylpyridine’s action would depend on the specific reactions it undergoes and the resulting compounds. For instance, in Suzuki-Miyaura coupling reactions, it can help form new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of 2-Bromo-5-vinylpyridine can be influenced by various environmental factors. For example, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the choice of solvent, temperature, and the presence of a suitable catalyst .

Propiedades

IUPAC Name |

2-bromo-5-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN/c1-2-6-3-4-7(8)9-5-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGANZBLZKPJME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-vinylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

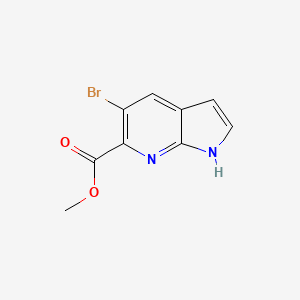

![1-Benzenesulfonyl-4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1529679.png)

![tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate](/img/structure/B1529688.png)